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molecular formula C16H11ClO B8677726 2-(p-Chlorobenzylidene)-1-indanone

2-(p-Chlorobenzylidene)-1-indanone

Cat. No. B8677726
M. Wt: 254.71 g/mol
InChI Key: WCCMOJFVRKHFBN-UHFFFAOYSA-N
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Patent
US04173634

Procedure details

A mixture of 100 g of indanone, 112 g of p-chlorobenzaldehyde and 500 ml of ethanol is stirred, the resulting solution is cooled to -10° and treated rapidly (3 minutes) with a solution of 5.0 g of KOH in 100 ml of ethanol. The solution is allowed to warm and the product begins to crystallize at 17° (cooled to keep under 15°). The resulting slurry is allowed to stir at 20°-25° for 1 hour, and then poured onto 2 liters of icewater. After standing for 3 hours, the solid is filtered, washed with cold water and allowed to air dry; wt., 190 g, m.p. 174°-179°. After crystallization from 400 ml of DMF, the cream-colored solid weighs 164.5 g (86%), m.p. 177°-179°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.[OH-].[K+]>C(O)C>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[C:2]2[CH2:3][C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1]2=[O:10])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
112 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is cooled to -10°
TEMPERATURE
Type
TEMPERATURE
Details
to warm
CUSTOM
Type
CUSTOM
Details
to crystallize at 17°
TEMPERATURE
Type
TEMPERATURE
Details
(cooled to keep under 15°)
STIRRING
Type
STIRRING
Details
to stir at 20°-25° for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto 2 liters of icewater
FILTRATION
Type
FILTRATION
Details
the solid is filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
to air dry
CUSTOM
Type
CUSTOM
Details
After crystallization from 400 ml of DMF

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(C=C2C(C3=CC=CC=C3C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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